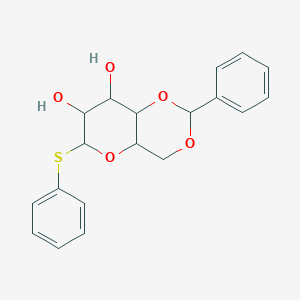

Phenyl 4,6-O-benzylidene-1-thio-a-D-mannopyranoside

Beschreibung

Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside (CAS 159407-19-9) is a protected thiomannoside derivative extensively used in glycosylation reactions. Its structure features a 4,6-O-benzylidene acetal, which rigidifies the pyranose ring, and a phenylthio group at the anomeric position, enhancing its utility as a glycosyl donor . X-ray crystallography confirms its α-conformation and highlights the influence of the 2,3-O-carbonyl group (when present) on ring conformation and reactivity . This compound is notable for its α-selectivity in glycosylation, contrasting with typical β-selectivity observed in other mannopyranosides under similar conditions .

Eigenschaften

IUPAC Name |

2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNIQCYVYFGHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Triflate Intermediate Dynamics

The 4,6-O-benzylidene group imposes a rigid 4H₃ conformation on the oxacarbenium ion, influencing stereoselectivity:

Table 1: Stereochemical Outcomes of 4,6-O-Benzylidene-Protected Donors

Fluorinated Analog Synthesis

Fluorine substitution at C2 or C3 alters reactivity. For instance, DAST-mediated fluorination of 3-O-benzyl-mannose derivatives often leads to furanose byproducts, necessitating alternative routes. A successful approach involves acetylating 2-deoxy-2-fluorohexose mixtures and isolating the mannose isomer via chromatography.

Purification and Characterization

Crystallization Protocols

Crystallization from ethyl acetate or methanol-acetonitrile mixtures is standard. For example, reducing the filtrate volume to 40–60% of its original volume after initial crystallization yields a second crop of product with >95% purity.

Table 2: Physical Properties of Phenyl 4,6-O-Benzylidene-1-thio-α-D-Mannopyranoside

Chromatographic Challenges

While crystallization suffices for most batches, residual impurities require silica gel chromatography using ethyl acetate/hexane gradients. The benzylidene group’s hydrophobicity complicates reversed-phase HPLC, making normal-phase systems preferable.

Mechanistic Insights and Computational Validation

Torsional Strain Effects

Density functional theory (DFT) calculations reveal that the O2-C2-C3-O3 torsion angle increases from 60° in the covalent triflate to 75° in the mannosyl oxacarbenium ion, exacerbating steric clashes and favoring CIP retention. In contrast, glucosyl systems exhibit reduced torsion (55° to 50°), facilitating SSIP formation.

Solvent Participation

Polar aprotic solvents like acetonitrile stabilize SSIPs, inadvertently promoting α-glycosides in gluco-configured donors. Conversely, low-polarity solvents (e.g., CH₂Cl₂) favor CIPs and β-selectivity in mannose derivatives.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Glycosylation Reactions

The compound serves as a glycosyl donor in glycosylation reactions, with its 4,6-O-benzylidene group dictating stereochemical outcomes.

Key Observations

-

β-Selectivity in O-Glycosylation :

Activation with reagents like BSP (1-benzenesulfinyl piperidine)/Tf<sub>2</sub>O (triflic anhydride) under kinetic conditions promotes β-mannosylation due to the benzylidene group’s conformational locking effect . -

Impact of O-3 Protecting Groups :

Substitution at O-3 modulates reactivity:

| Donor Structure | Coupling Partner | Conditions | Yield (%) | Selectivity (β:α) | Source |

|---|---|---|---|---|---|

| 4,6-O-Bz, 3-O-Bn | Rhamnose 4-ol | BSP/Tf<sub>2</sub>O | 72 | 3:1 | |

| 4,6-O-Bz, 3-O-Ac | C-Nucleophiles | DPSO/Tf<sub>2</sub>O | 85 | 1:9 (α:β) |

Role of the Benzylidene Acetal

-

The 4,6-O-benzylidene group enforces a <sup>1</sup>C<sub>4</sub> chair conformation, stabilizing transition states for β-face attacks .

-

Computational studies suggest torsional strain at O-2 and O-3 positions influences ion-pair intermediates, favoring β-pathways .

Participation by 2-O-Ethers

Side Reactions and Byproducts

-

Tricyclic Compound Formation :

Activation of donors with 2-O-phenacyl ethers leads to tricyclic byproducts (e.g., 22 ) via enol sulfenylation and cyclization . -

Hydrolysis of Benzylidene Group :

Acidic conditions cleave the acetal, yielding diol intermediates for further functionalization.

Comparative Reactivity in C- vs. O-Glycosylation

Oxidation and Reduction

-

Oxidation :

The thioether can be oxidized to sulfoxides (e.g., using mCPBA) :

-

Reduction :

Benzylidene acetals are hydrogenolyzed to diols under H<sub>2</sub>/Pd-C.

Protecting Group Manipulation

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

Overview : Glycosylation is a fundamental reaction in carbohydrate chemistry where a sugar moiety is transferred to a nucleophile. The use of phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside as a glycosyl donor has been extensively studied due to its favorable reactivity and selectivity.

Stereoselectivity : Research indicates that this compound exhibits high β-selectivity when used in glycosylation reactions involving mannopyranosides. This selectivity is attributed to the steric and electronic effects of the protecting groups on the sugar ring, which influence the outcome of the reaction.

| Reaction Type | Yield (%) | Selectivity |

|---|---|---|

| Mannopyranosylation with alcohols | 65–85% | High β-selectivity |

| C-glycosylation with nucleophiles | Varies | Reversal of selectivity observed |

Synthesis of Complex Carbohydrates

Case Study : A study demonstrated the synthesis of various 2-deoxy-2-fluoro-mannopyranosides using phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside as a donor. The reactions were conducted under optimized conditions using diphenyl sulfoxide and trifluoromethanesulfonic anhydride as activators.

Results : The synthesized products were characterized using NMR spectroscopy, confirming their structures and anomeric configurations.

Development of Therapeutic Agents

Anticancer Activity : Preliminary investigations into derivatives of phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside have shown potential anticancer properties. For instance, compounds derived from this glycoside exhibited significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These findings suggest that modifications to the phenyl group or the sugar moiety can enhance biological activity, making these compounds promising candidates for further drug development.

Biochemical Studies

Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside has also been utilized in biochemical studies to explore enzyme-substrate interactions. Its ability to act as a substrate for various glycosidases allows researchers to investigate the mechanisms of these enzymes in detail.

Wirkmechanismus

The mechanism of action of Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The 4,6-O-benzylidene acetal group provides steric hindrance, which helps in the selective formation of β-mannopyranosides. This selectivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The table below compares key structural features, molecular properties, and applications of Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside with analogous compounds:

Key Comparative Insights

- Anomeric Reactivity: The presence of the 1-thio-phenyl group in the target compound enhances its nucleophilicity, making it a superior glycosyl donor compared to 1-O-benzyl analogs like Benzyl 4,6-O-benzylidene-α-D-mannopyranoside .

- Stereoselectivity: While most mannopyranosides (e.g., S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside) favor β-selectivity under triflic anhydride activation, the target compound achieves α-selectivity due to conformational rigidity imparted by the 2,3-O-carbonyl group .

- Protecting Group Effects : Compounds with additional benzyl groups (e.g., tetra-O-benzyl derivatives) exhibit increased stability but reduced reactivity in glycosylation due to steric hindrance .

- Biomedical Applications: Derivatives like 1,3-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside are prioritized in drug discovery for enzyme inhibition, whereas the target compound is primarily a synthetic tool .

Biologische Aktivität

Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside (referred to as "the compound") is a glycoside that has garnered attention for its potential biological activities, particularly in the context of glycosylation reactions and its role as a glycosyl donor. This article provides a detailed overview of its biological activity, including synthesis, applications, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the glycosylation of mannopyranosyl thioglycosides. The presence of the benzylidene group at positions 4 and 6 enhances the stability of the glycoside and influences its reactivity during glycosylation processes. The thiol group at position 1 is crucial for the formation of glycosidic bonds, making it an effective donor in various reactions.

Table 1: Key Structural Features of the Compound

| Feature | Description |

|---|---|

| Glycosidic Bond Type | Thioglycoside |

| Protecting Groups | 4,6-O-benzylidene |

| Anomeric Configuration | α-D-mannopyranoside |

| Reactivity in Glycosylation | High selectivity for α-anomers |

Glycosylation Reactions

The compound has been studied extensively for its role in glycosylation reactions. It acts as a potent glycosyl donor, facilitating the formation of α-glucosides with high selectivity when reacting with various alcohols. This selectivity is attributed to the electronic effects of the benzylidene protecting groups, which stabilize the transition state during the reaction process .

Research Findings:

- Selectivity: In experiments, phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside demonstrated a β:α selectivity ratio that varied depending on the reaction conditions and the nature of the acceptor alcohol .

- Activation Conditions: The compound can be activated using various promoters such as NIS/TfOH or dibutyltin oxide, which enhances its reactivity in glycosylation processes .

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains. The presence of the thio group is believed to contribute to this bioactivity by disrupting bacterial cell wall synthesis .

Case Studies

-

Glycosylation Efficiency:

A study conducted by Crich et al. evaluated the efficiency of phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside in synthesizing complex oligosaccharides. The results showed that using this compound as a donor significantly improved yields compared to traditional methods, highlighting its utility in carbohydrate chemistry . -

Antimicrobial Activity Assessment:

In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the benzylidene group enhanced antimicrobial efficacy, suggesting potential applications in developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside, and how are protecting groups strategically employed?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups. For example, the 4,6-O-benzylidene acetal is formed using BuSnO and BnBr under heating (120°C), followed by thio-glycoside introduction via thiophilic activation . Benzyl (Bn) and fluorenylmethoxycarbonyl (Fmoc) groups are employed for transient protection of the 3-O and 2-O positions, respectively, enabling regioselective functionalization . Purification is achieved using gradient elution (e.g., EtOAc/hexane mixtures) and validated via H/C NMR and MS .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (H, C, DEPT) resolves regiochemistry and anomeric configuration, while MALDI-TOF-MS confirms molecular weight . X-ray crystallography provides definitive proof of ring conformation (e.g., C chair) and stereoelectronic effects of the benzylidene group .

Q. What solvents and catalysts are optimal for glycosylation reactions involving this donor?

- Methodological Answer : Dichloromethane (DCM) is commonly used for its inertness and solubility. Catalysts like DDQ (for deprotection) and AgOTf/NIS (for thioglycoside activation) enhance reaction efficiency. For stereoselective glycosylation, triflic anhydride with 2,6-di-tert-butyl-4-methylpyridine (DTBMP) generates reactive triflates, favoring β-mannosides .

Advanced Research Questions

Q. How does the 4,6-O-benzylidene acetal influence glycosylation stereoselectivity and reactivity?

- Methodological Answer : The benzylidene group rigidifies the pyranose ring into a C conformation, directing nucleophilic attack to the β-face due to steric hindrance at the α-face. This contrasts with gluco-configured analogs, where triflate intermediates favor α-selectivity. Low-temperature NMR studies and DFT calculations can validate transition-state models .

Q. What strategies resolve contradictions in regioselectivity during benzylation or acylations?

- Methodological Answer : Competing pathways (e.g., 2-O vs. 3-O acylation) are managed by adjusting steric/electronic conditions. For example, bulky DMAP catalyzes selective 3-O benzoylation, while Fmoc-Cl preferentially reacts at the 2-O position under mild conditions . Kinetic vs. thermodynamic control is assessed via time-resolved H NMR .

Q. Why do mannopyranoside triflates exhibit β-selectivity, unlike gluco analogs?

- Methodological Answer : The axial C2 hydroxyl in manno derivatives destabilizes α-triflate transition states, favoring β-attack. This is confirmed by comparative glycosylation studies and crystallographic snapshots of triflate intermediates .

Q. How can competing ring-opening reactions of the benzylidene acetal be suppressed during functionalization?

- Methodological Answer : Acid-sensitive benzylidene groups are stabilized using aprotic solvents (e.g., DCM) and avoiding protic acids. For deprotection, BH-NMe/AlCl selectively cleaves benzylidene without disrupting other esters .

Q. What role does isotopic labeling (e.g., C) play in mechanistic studies of oligosaccharide assembly?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.